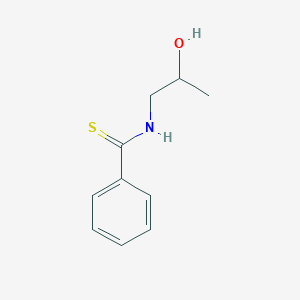

N-(2-hydroxypropyl)benzenecarbothioamide

Description

Chemical Name: N-(2-Hydroxypropyl)benzenesulfonamide CAS No.: 35325-02-1 Molecular Formula: C₉H₁₃NO₃S Molecular Weight: 215.27 g/mol Structure: Features a benzenesulfonamide group linked to a 2-hydroxypropyl moiety. Applications:

Properties

CAS No. |

92877-45-7 |

|---|---|

Molecular Formula |

C10H13NOS |

Molecular Weight |

195.28 g/mol |

IUPAC Name |

N-(2-hydroxypropyl)benzenecarbothioamide |

InChI |

InChI=1S/C10H13NOS/c1-8(12)7-11-10(13)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H,11,13) |

InChI Key |

IMGLRTJOKGZMSV-UHFFFAOYSA-N |

Canonical SMILES |

CC(CNC(=S)C1=CC=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxypropyl)benzenecarbothioamide typically involves the reaction of benzenecarbothioamide with 2-hydroxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the quality and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxypropyl)benzenecarbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The hydroxyl group in the 2-hydroxypropyl substituent can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxypropyl)benzenecarbothioamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anticancer activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxypropyl)benzenecarbothioamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Differences

Key Observations :

- N-(2-Hydroxypropyl)benzenesulfonamide is a low-molecular-weight compound with a sulfonamide group, distinct from the high-molecular-weight polymer-drug conjugates (e.g., PK1).

- PK1 leverages the N-(2-hydroxypropyl)methacrylamide polymer for enhanced pharmacokinetics, enabling tumor-targeted drug delivery .

Pharmacokinetic and Therapeutic Profiles

Key Findings :

- PK1 demonstrates prolonged circulation and tumor-specific drug release due to its polymer backbone, reducing systemic toxicity compared to free doxorubicin .

- Small molecules like N-(2-hydroxypropyl)benzenesulfonamide lack intrinsic tumor-targeting capabilities but serve as versatile intermediates in synthetic chemistry .

Tumor-Targeting Mechanisms

- Polymer Conjugates (PK1, Smancs) :

- Limited therapeutic utility without conjugation to targeting moieties.

Biological Activity

N-(2-hydroxypropyl)benzenecarbothioamide is a compound that has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological effects, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Chemical Structure and Synthesis

This compound can be synthesized through a series of chemical reactions involving benzene derivatives and thioamide functionalities. The general synthetic pathway involves the reaction of 2-hydroxypropylamine with benzenecarbothioic acid or its derivatives, typically under controlled conditions to yield the desired product with high purity.

Anticonvulsant Activity

Recent studies have shown that derivatives of this compound exhibit significant anticonvulsant properties. For instance, compounds synthesized based on this scaffold demonstrated potent activity in animal models, particularly in the pentylenetetrazole (PTZ) seizure test. The structure-activity relationship (SAR) indicated that modifications to the side chains can enhance anticonvulsant efficacy .

Antiproliferative Effects

The compound has also been evaluated for its antiproliferative activity against various cancer cell lines. In vitro studies indicated that this compound exhibits moderate inhibitory effects on cell proliferation in human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines. The IC50 values for these activities ranged from 10 to 20 µM, suggesting potential as a lead compound for further development in cancer therapeutics .

Insecticidal and Antiviral Properties

In addition to its anticancer properties, this compound has demonstrated insecticidal activity against common agricultural pests. Studies reported effective control over Tobacco Mosaic Virus (TMV), indicating its potential as an antiviral agent in agricultural applications .

Case Studies

Several case studies have been documented regarding the application of this compound in therapeutic settings:

- Anticonvulsant Efficacy : A study involving a series of synthesized derivatives showed that certain modifications led to enhanced anticonvulsant effects compared to traditional treatments .

- Cancer Treatment : Clinical trials are underway to assess the efficacy of this compound in combination therapies for specific cancer types, focusing on enhancing the bioavailability and reducing systemic toxicity .

- Agricultural Applications : Field trials have shown promising results in using this compound as a biopesticide, significantly reducing pest populations while being environmentally friendly .

Research Findings

| Activity | Cell Line/Model | IC50/Effective Concentration | Notes |

|---|---|---|---|

| Anticonvulsant | PTZ Seizure Model | Varies by derivative | Potent activity observed |

| Antiproliferative | SK-Hep-1 | 10-20 µM | Moderate inhibition noted |

| Insecticidal | TMV Model | Effective at low concentrations | Potential for agricultural use |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.